

# What is the chemical structure of Azithromycin B?

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## Compound of Interest

Compound Name: **Azithromycin B**

Cat. No.: **B601238**

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## Azithromycin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, various related substances and impurities can be formed. One such critical impurity is **Azithromycin B**, also known by its chemical name 3"-Deoxyazithromycin and as Azithromycin Impurity B in pharmacopeias. The presence and quantity of this impurity are crucial quality attributes of azithromycin active pharmaceutical ingredient (API) and finished drug products, as impurities can potentially impact the safety and efficacy of the medication.

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to **Azithromycin B**. It is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of azithromycin.

### Chemical Structure and Identification

**Azithromycin B** is structurally very similar to azithromycin, with the key difference being the absence of a hydroxyl group at the 3"-position of the desosamine sugar moiety.

Chemical Name: (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Synonyms: Azithromycin Impurity B, 3-Deoxyazithromycin, 3-Deshydroxy Azithromycin

Molecular Formula: C<sub>38</sub>H<sub>72</sub>N<sub>2</sub>O<sub>11</sub>

Image of the Chemical Structure of **Azithromycin B**:

Caption: Chemical structure representation of **Azithromycin B**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Azithromycin B** is presented in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the impurity.

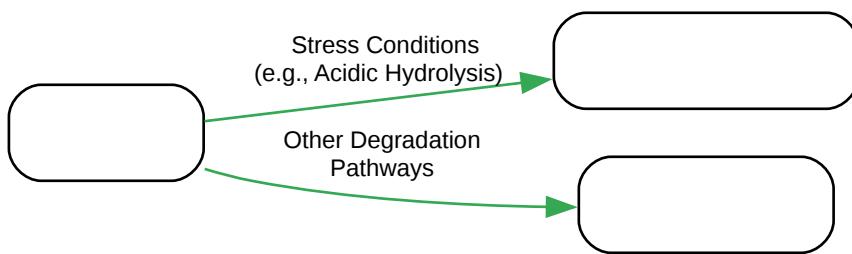
Property	Value	Reference
Molecular Weight	732.99 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	307974-61-4	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-White to Yellow Solid	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	98-102 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point (Predicted)	795.6 ± 60.0 °C	<a href="#">[5]</a>
Density (Predicted)	1.15 ± 0.1 g/cm <sup>3</sup>	<a href="#">[5]</a>
pKa (Predicted)	13.50 ± 0.70	<a href="#">[5]</a>
Solubility	Slightly soluble in Chloroform, Dichloromethane, and DMSO	<a href="#">[4]</a>

## Formation of Azithromycin B

**Azithromycin B** is primarily formed as a degradation product of azithromycin. Understanding the pathways of its formation is critical for developing stable formulations and establishing appropriate storage conditions.

## Degradation Pathway

The formation of **Azithromycin B** from azithromycin can occur under various stress conditions, particularly acidic hydrolysis. The acidic environment can lead to the cleavage of the glycosidic bond of the cladinose sugar, followed by other rearrangements, although the specific mechanism for the deoxygenation at the 3"-position is complex. Forced degradation studies are instrumental in elucidating these pathways.



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Caption: Simplified degradation pathway of Azithromycin to **Azithromycin B**.

## Experimental Protocols

Accurate and precise analytical methods are essential for the detection and quantification of **Azithromycin B** in drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify **Azithromycin B** from Azithromycin and other related impurities.

Instrumentation:

- HPLC system with a UV or electrochemical detector.

- Chromatographic data system for data acquisition and processing.

#### Chromatographic Conditions (Example):

- Column: C18, 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size.
- Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9).
- Mobile Phase B: Methanol and Acetonitrile mixture.
- Gradient Elution: A time-programmed gradient elution is typically used to achieve optimal separation of all impurities.
- Flow Rate: 0.9 mL/min.
- Column Temperature: 55 °C.
- Detection: UV at 210 nm.
- Injection Volume: 20  $\mu\text{L}$ .

#### Preparation of Solutions:

- Standard Solution: Prepare a standard solution of **Azithromycin B** reference standard in a suitable diluent (e.g., a mixture of mobile phases).
- Sample Solution: Accurately weigh and dissolve the azithromycin sample in the diluent to a known concentration.
- System Suitability Solution: A solution containing azithromycin and known impurities, including **Azithromycin B**, is used to verify the performance of the chromatographic system.

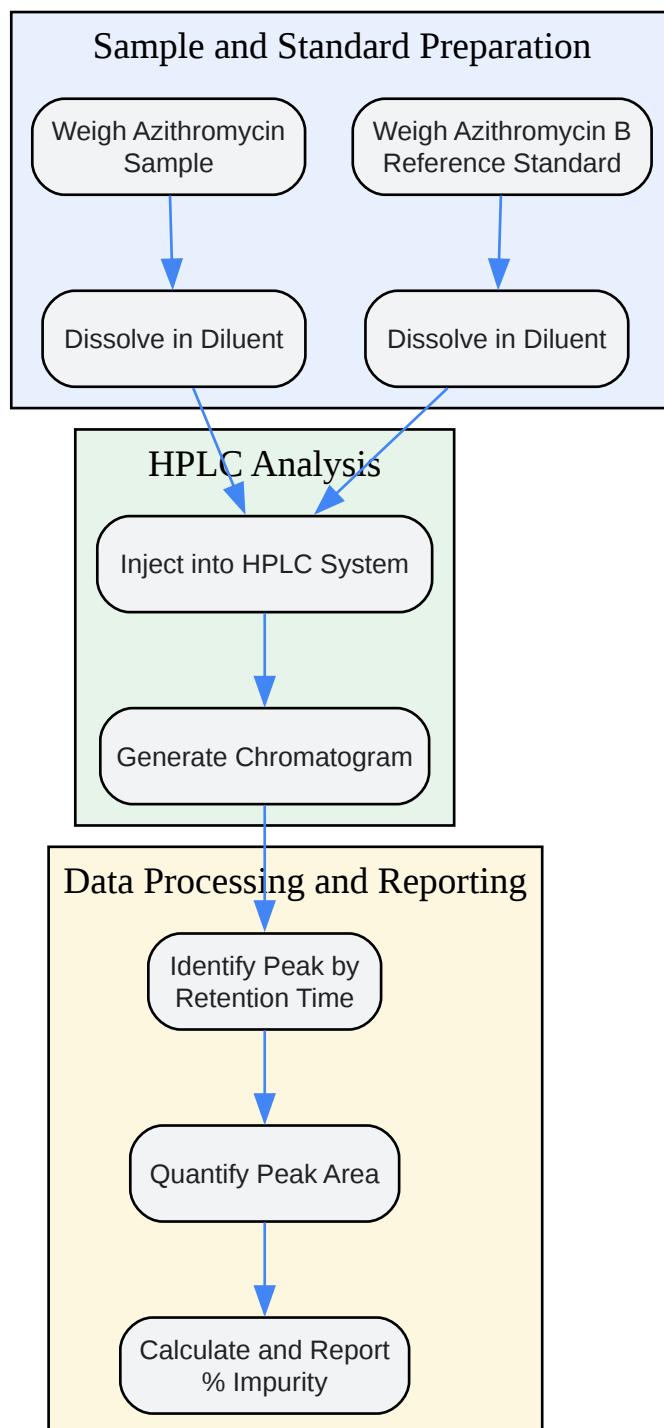
Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

## Synthesis of Azithromycin B

A detailed, publicly available, step-by-step synthetic protocol for the preparation of **Azithromycin B** as a reference standard is not readily found in the scientific literature. It is often generated through the controlled degradation of azithromycin followed by purification, or through multi-step organic synthesis. Commercial suppliers of pharmaceutical reference standards are the primary source for highly purified **Azithromycin B**.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Azithromycin B** in a pharmaceutical sample.



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Caption: General workflow for the HPLC analysis of **Azithromycin B**.

## Conclusion

**Azithromycin B** is a key impurity of azithromycin that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical structure, properties, and analytical considerations. A thorough understanding of this impurity is paramount for ensuring the quality, safety, and efficacy of azithromycin-containing pharmaceutical products. For further detailed spectral data and synthesis protocols, it is recommended to consult the documentation provided by suppliers of certified reference standards.

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